molecular formula C19H18FN3O B2827179 (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-fluorophenyl)methanone CAS No. 836691-22-6

(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-fluorophenyl)methanone

Cat. No.: B2827179
CAS No.: 836691-22-6
M. Wt: 323.371
InChI Key: AVKVCWUQTHJJDW-UHFFFAOYSA-N
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Description

(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-fluorophenyl)methanone: is a complex organic compound that features a benzimidazole ring fused to a piperidine ring, with a fluorophenyl group attached to the piperidine nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the benzimidazole core. The fluorophenyl group can be introduced through a subsequent reaction with 4-fluorobenzoyl chloride.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques to handle the compound's complexity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The fluorophenyl group can be oxidized to form a fluorophenol derivative.

  • Reduction: : The benzimidazole ring can be reduced to form a benzimidazolylamine derivative.

  • Substitution: : The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Fluorophenol derivatives.

  • Reduction: : Benzimidazolylamine derivatives.

  • Substitution: : Various substituted piperidines.

Scientific Research Applications

This compound has shown potential in several scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity has been explored in various assays, showing potential as a lead compound for drug development.

  • Medicine: : It has been investigated for its therapeutic potential, including anti-inflammatory and anticancer properties.

  • Industry: : Its unique structure makes it useful in the development of new materials and chemical processes.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of the fluorophenyl group and the fused benzimidazole-piperidine ring system. Similar compounds might include other benzimidazole derivatives or fluorinated aromatic compounds, but the combination of these features sets it apart.

List of Similar Compounds

  • Benzimidazole derivatives: : Various compounds with the benzimidazole core.

  • Fluorinated aromatic compounds: : Compounds containing fluorine atoms on aromatic rings.

  • Piperidine derivatives: : Compounds with modifications to the piperidine ring.

Properties

IUPAC Name

[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O/c20-15-7-5-14(6-8-15)19(24)23-11-9-13(10-12-23)18-21-16-3-1-2-4-17(16)22-18/h1-8,13H,9-12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVKVCWUQTHJJDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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